

spectroscopic properties of 1-(4-bromophenyl)-1H-pyrrole

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Compound of Interest

Compound Name: 1-(4-bromophenyl)-1H-pyrrole

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An In-Depth Technical Guide to the Spectroscopic Properties of **1-(4-Bromophenyl)-1H-pyrrole**

Introduction

1-(4-bromophenyl)-1H-pyrrole is a heterocyclic aromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a derivative of pyrrole, a core component of many biologically vital molecules like heme and chlorophyll, it serves as a versatile building block for the synthesis of more complex structures, including pharmaceuticals and organic electronic materials. The strategic placement of a bromophenyl group on the pyrrole nitrogen not only modifies its electronic properties but also provides a reactive handle for further functionalization via cross-coupling reactions.

Accurate and comprehensive characterization of this molecule is paramount for its application in research and development. Spectroscopic analysis provides the foundational data for confirming molecular structure, assessing purity, and understanding electronic and vibrational properties. This guide offers an in-depth exploration of the key spectroscopic signatures of **1-(4-bromophenyl)-1H-pyrrole**, presented from the perspective of an application scientist. We will delve into the causality behind the observed spectral features and provide field-proven protocols for data acquisition, ensuring a trustworthy and authoritative resource for researchers and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of **1-(4-bromophenyl)-1H-pyrrole** combines two key aromatic systems: a five-membered pyrrole ring and a para-substituted bromobenzene ring, linked via a C-N bond. This arrangement dictates its spectroscopic properties. The pyrrole ring possesses C_{2v} symmetry, with two sets of chemically distinct protons (α to nitrogen at C2/C5 and β to nitrogen at C3/C4). The bromophenyl group exhibits a characteristic para-substitution pattern. The conjugation between the π -systems of both rings influences the electronic transitions observed in UV-Vis spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for elucidating the proton environment of the molecule. The spectrum is expected to show two distinct regions: the aromatic region (for both pyrrole and phenyl protons) and the upfield region, which is typically empty for this compound.

Expert Interpretation:

The pyrrole protons at the C2/C5 positions (α -protons) and C3/C4 positions (β -protons) are chemically equivalent due to symmetry, resulting in two distinct signals. These typically appear as triplets due to coupling with each other. The protons on the 4-bromophenyl ring form a classic AA'BB' system, which simplifies to two apparent doublets, characteristic of para-substituted benzene rings. Based on data from analogous compounds like 1-(4-nitrophenyl)-1H-pyrrole, the phenyl protons are expected to be more deshielded (further downfield) than the pyrrole protons.^[1] The electron-withdrawing nature of the nitrogen deshields the α -protons of the pyrrole ring relative to the β -protons.^[2]

Data Summary: ¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.55	d	2H	Phenyl H (ortho to N)
~7.30	d	2H	Phenyl H (meta to N)
~7.10	t	2H	Pyrrole H (α to N, C2/C5)
~6.35	t	2H	Pyrrole H (β to N, C3/C4)

Note: These are predicted chemical shifts based on known substituent effects and data from analogous structures. Actual values may vary slightly.

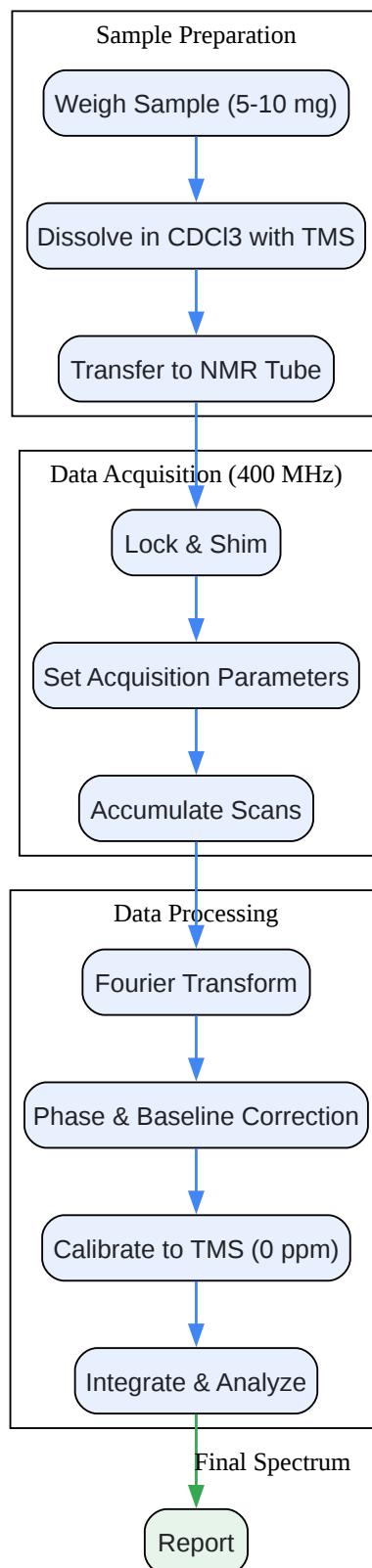
Experimental Protocol: ^1H NMR Spectroscopy

This protocol ensures high-quality, reproducible data for structural verification.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1-(4-bromophenyl)-1H-pyrrole**.
 - Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .

- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak (<0.5 Hz).
- Data Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Use a spectral width of approximately 16 ppm, centered around 6 ppm.
 - Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
 - Accumulate 16-32 scans to ensure a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum manually to obtain pure absorption peaks.
 - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
 - Integrate the peaks to determine the relative proton ratios.

Workflow for NMR Analysis



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Caption: Standard workflow for ^1H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides crucial information about the carbon skeleton of the molecule. Due to the molecule's symmetry, a total of six distinct carbon signals are expected.

Expert Interpretation:

Four signals will arise from the 4-bromophenyl group: the ipso-carbon attached to the nitrogen (C-N), two carbons ortho to the nitrogen, two carbons meta to the nitrogen, and the carbon bearing the bromine atom (C-Br). The pyrrole ring will contribute two signals: one for the α -carbons (C2/C5) and one for the β -carbons (C3/C4). The C-N and C-Br signals are quaternary and will typically be less intense. Based on established data, the α -carbons of the pyrrole ring are generally downfield from the β -carbons.[\[3\]](#)

Data Summary: ¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~140.0	Phenyl C (ipso to N)
~132.5	Phenyl C (meta to N)
~121.0	Phenyl C (ortho to N)
~120.5	Pyrrole C (α to N, C2/C5)
~118.0	Phenyl C (ipso to Br)
~111.0	Pyrrole C (β to N, C3/C4)

Note: These are predicted chemical shifts based on substituent additivity rules and spectral data of related compounds like 4-bromophenol and N-substituted pyrroles.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
- Instrument Setup (100 MHz):
 - Tune the probe for ^{13}C frequency.
 - Use the same lock and shim settings from the ^1H experiment.
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set a spectral width of ~220 ppm.
 - Use a relaxation delay of 2-5 seconds to allow for the slower relaxation of quaternary carbons.
 - Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Process the data similarly to the ^1H spectrum.
 - Calibrate the spectrum using the CDCl_3 solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the molecule, providing a unique "fingerprint" based on its functional groups.

Expert Interpretation:

The key vibrational bands for **1-(4-bromophenyl)-1H-pyrrole** include the aromatic C-H stretching from both rings, C=C stretching within the rings, C-N stretching, and the characteristic C-Br stretching vibration. For a closely related, though more complex, bromophenyl-pyrrole derivative, aromatic C-H stretches were observed just above 3100 cm^{-1} ,

with C=C/C=N ring stretches around 1590 cm^{-1} and a C-Br stretch at 511 cm^{-1} .^[6] These provide excellent reference points for assigning the spectrum of the title compound.

Data Summary: FTIR (ATR)

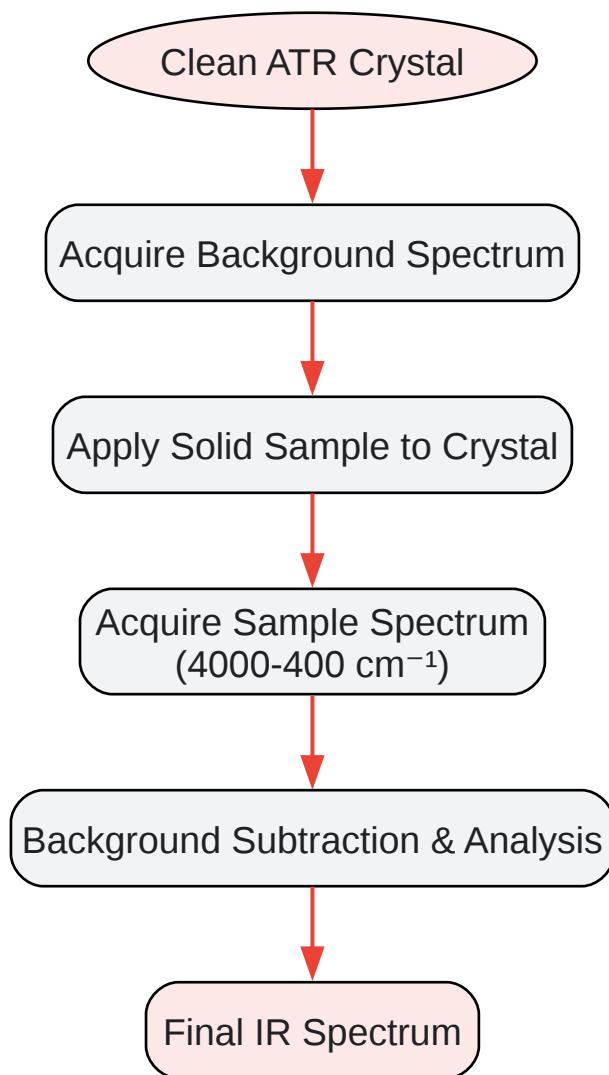
Wavenumber (cm^{-1})	Intensity	Vibrational Assignment
3150 - 3100	Medium	Aromatic & Pyrrole C-H Stretch
1600 - 1580	Strong	Aromatic C=C Stretch
1520 - 1480	Strong	Pyrrole Ring Stretch
1350 - 1300	Medium	C-N Stretch
840 - 810	Strong	p-substituted C-H Bend (out-of-plane)
600 - 500	Medium-Strong	C-Br Stretch

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO_2 and H_2O .
- Sample Application: Place a small amount of the solid **1-(4-bromophenyl)-1H-pyrrole** powder directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Scan the sample over the range of $4000\text{-}400\text{ cm}^{-1}$.

- Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically performs the background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

Workflow for FTIR Analysis



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Caption: Workflow for ATR-FTIR spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily $\pi \rightarrow \pi^*$ transitions in conjugated systems.

Expert Interpretation:

The conjugation between the phenyl and pyrrole rings is expected to result in strong absorption bands in the UV region. The parent pyrrole molecule shows an absorption maximum around 210 nm.^[4] The addition of the bromophenyl chromophore will cause a bathochromic (red) shift and likely introduce additional absorption bands. A related bromophenyl-pyrrole derivative exhibited absorption maxima at 205 nm and 259 nm, corresponding to $\pi \rightarrow \pi^*$ transitions.^[6] A similar profile is anticipated for **1-(4-bromophenyl)-1H-pyrrole**.

Data Summary: UV-Vis (in Ethanol)

λ_{\max} (nm)	Molar Absorptivity (ϵ , L mol ⁻¹ cm ⁻¹)	Transition Type
~260	> 20,000	$\pi \rightarrow \pi$
~210	> 15,000	$\pi \rightarrow \pi$

Note: Values are estimated based on typical π -conjugated systems and data from similar molecules.

Experimental Protocol: UV-Vis Spectroscopy

- Solution Preparation:
 - Prepare a stock solution of **1-(4-bromophenyl)-1H-pyrrole** in a UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1×10^{-3} M).
 - Perform serial dilutions to create a working solution with an absorbance in the optimal range of 0.1-1.0 A.U. (typically 1×10^{-5} M).
- Instrument Setup:

- Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.
- Fill a quartz cuvette with the pure solvent to serve as a blank.
- Data Acquisition:
 - Place the blank cuvette in the spectrophotometer and record a baseline correction from approximately 400 nm down to 190 nm.
 - Replace the blank with a cuvette containing the sample solution.
 - Scan the sample over the same wavelength range.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{\max}).

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

Expert Interpretation:

The most critical feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly equal abundance (~51:49). Therefore, the molecular ion (M^+) will appear as a pair of peaks (M and $M+2$) of almost identical intensity. The molecular weight of $\text{C}_{10}\text{H}_8\text{BrN}$ is 222.08 g/mol for ^{79}Br and 224.08 g/mol for ^{81}Br .^{[7][8][9]} Fragmentation pathways for N-aryl pyrroles can involve cleavage of the C-N bond or fragmentation of the pyrrole ring itself.^[10] The loss of the bromine atom ($M-\text{Br}$)⁺ is also a probable fragmentation pathway.

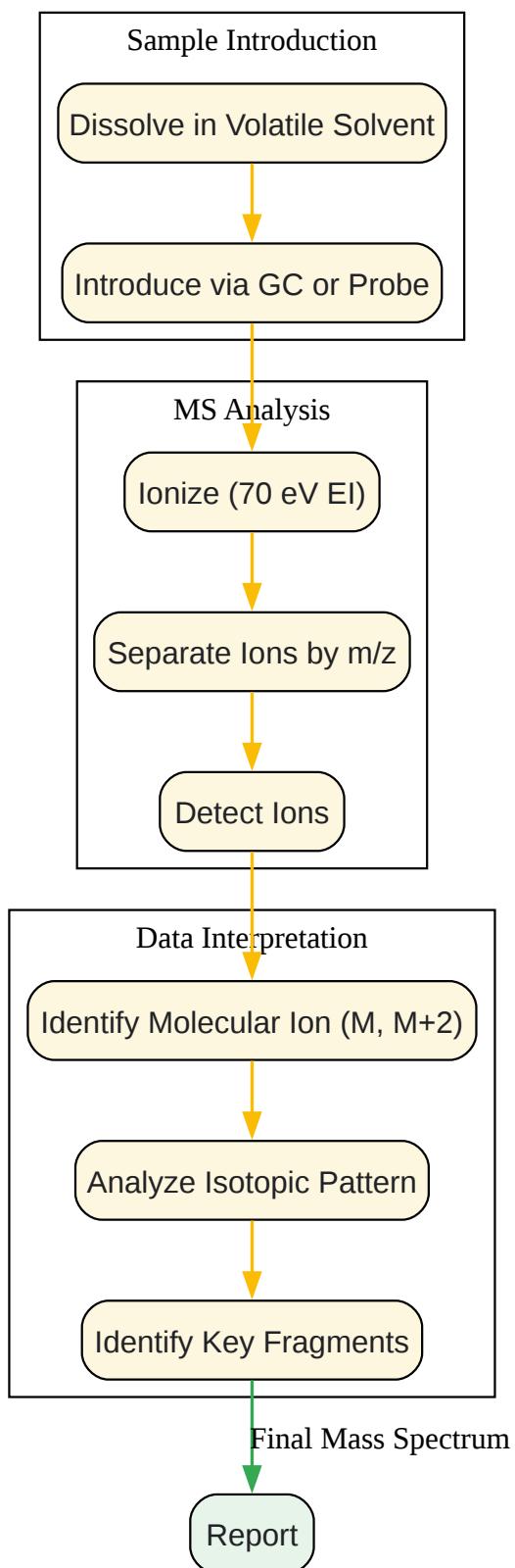
Data Summary: Electron Ionization (EI)-MS

m/z	Relative Intensity	Assignment
224	~98%	$[M+2]^+$ Molecular ion (with ^{81}Br)
222	100%	$[M]^+$ Molecular ion (with ^{79}Br)
143	Moderate	$[M-Br]^+$
115	Moderate	$[C_9H_7]^+$ or other fragments
66	Low	$[C_4H_4N]^+$ (Pyrrole ring fragment)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: Ions are detected, and their abundance is recorded to generate the mass spectrum.
- Data Analysis: Analyze the spectrum to identify the molecular ion peaks (M^+ and $M+2^+$) and major fragment ions. Compare the observed isotopic distribution with the theoretical pattern for a single bromine atom.

Workflow for Mass Spectrometry Analysis



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Caption: General workflow for EI-MS analysis.

Conclusion

The spectroscopic characterization of **1-(4-bromophenyl)-1H-pyrrole** provides a definitive and multi-faceted confirmation of its structure and purity. ^1H and ^{13}C NMR define the precise arrangement of atoms in the molecular skeleton. FTIR spectroscopy confirms the presence of key functional groups and vibrational modes, serving as a unique molecular fingerprint. UV-Vis spectroscopy elucidates the electronic properties arising from the conjugated π -system, and mass spectrometry unequivocally determines the molecular weight while confirming the presence of bromine through its distinct isotopic signature. Together, these techniques form a self-validating system of analysis, providing the robust and reliable data required for high-level research and development in chemistry and pharmaceutical sciences.

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